Benzoic acid, 4,4'-[1,3-propanediylbis(oxy)]bis[5-methoxy-2-nitro-

Catalog No.
S1920769
CAS No.
140658-45-3
M.F
C19H18N2O12
M. Wt
466.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzoic acid, 4,4'-[1,3-propanediylbis(oxy)]bis[5-...

CAS Number

140658-45-3

Product Name

Benzoic acid, 4,4'-[1,3-propanediylbis(oxy)]bis[5-methoxy-2-nitro-

IUPAC Name

4-[3-(4-carboxy-2-methoxy-5-nitrophenoxy)propoxy]-5-methoxy-2-nitrobenzoic acid

Molecular Formula

C19H18N2O12

Molecular Weight

466.4 g/mol

InChI

InChI=1S/C19H18N2O12/c1-30-14-6-10(18(22)23)12(20(26)27)8-16(14)32-4-3-5-33-17-9-13(21(28)29)11(19(24)25)7-15(17)31-2/h6-9H,3-5H2,1-2H3,(H,22,23)(H,24,25)

InChI Key

HZOJLJBJSQWDQU-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C(=C1)C(=O)O)[N+](=O)[O-])OCCCOC2=C(C=C(C(=C2)[N+](=O)[O-])C(=O)O)OC

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)[N+](=O)[O-])OCCCOC2=C(C=C(C(=C2)[N+](=O)[O-])C(=O)O)OC

Benzoic acid, 4,4'-[1,3-propanediylbis(oxy)]bis[5-methoxy-2-nitro-] is a complex organic compound characterized by its unique structural features. This compound consists of two benzoic acid moieties linked by a 1,3-propanediylbis(oxy) bridge, along with methoxy and nitro functional groups. Its molecular formula is C19H18N2O12C_{19}H_{18}N_{2}O_{12}, and it has a molecular weight of approximately 466.35 g/mol. The presence of these functional groups contributes to its diverse chemical properties and potential applications in various fields, including chemistry, biology, and medicine .

  • Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Nitro groups present in the structure can be reduced to amino derivatives using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
  • Substitution: The methoxy groups can be substituted with other functional groups under specific conditions using reagents like halogens or alkylating agents.

The major products from these reactions include quinones, amino derivatives, and various substituted benzoic acid derivatives, depending on the reaction conditions employed.

Research into the biological activity of benzoic acid, 4,4'-[1,3-propanediylbis(oxy)]bis[5-methoxy-2-nitro-] indicates potential interactions with biological molecules. The nitro groups can participate in redox reactions, while the methoxy and benzoic acid moieties may form hydrogen bonds with enzymes and receptors. Such interactions could modulate enzyme activity and influence various biological processes. This compound is being explored for its potential use in drug delivery systems and as a component in biodegradable polymers for controlled drug release .

The synthesis of benzoic acid, 4,4'-[1,3-propanediylbis(oxy)]bis[5-methoxy-2-nitro-] typically involves several key steps:

  • Formation of the Ether Linkage: The reaction of 4-hydroxybenzoic acid derivatives with 1,3-dibromopropane under basic conditions forms the 1,3-propanediylbis(oxy) linkage.
  • Nitration: The introduction of nitro groups is achieved through nitration reactions.
  • Methylation: Methoxy groups are introduced via methylation reactions.

These synthetic routes require controlled temperatures and often utilize catalysts to ensure high yield and purity. In industrial settings, continuous flow reactors and automated systems may be employed to scale up production while maintaining consistent reaction conditions .

Benzoic AcidSimple carboxylic acidPreservative in foodp-Nitrobenzoic AcidNitro group on benzene ringUsed in dye synthesisVanillic AcidMethoxy group on benzene ringFlavoring agentSalicylic AcidHydroxy group on benzene ringUsed in pharmaceuticals

While these compounds exhibit some functional similarities (such as the presence of carboxylic or nitro groups), the unique combination of methoxy and nitro functionalities in benzoic acid, 4,4'-[1,3-propanediylbis(oxy)]bis[5-methoxy-2-nitro-] distinguishes it from others by providing diverse reactivity patterns and potential applications in advanced material science and medicinal chemistry .

Studies on the interactions of benzoic acid, 4,4'-[1,3-propanediylbis(oxy)]bis[5-methoxy-2-nitro-] with biomolecules have indicated its potential to modulate enzyme activities through redox reactions involving its nitro groups. Additionally, the structural features allow for hydrogen bonding interactions that could influence receptor binding and biological signaling pathways. These interactions are critical for understanding the compound's therapeutic potential and mechanisms of action in biological systems .

XLogP3

2.6

Wikipedia

Benzoic acid, 4,4'-[1,3-propanediylbis(oxy)]bis[5-methoxy-2-nitro-

Dates

Modify: 2023-07-22

Explore Compound Types